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molecular formula C9H14O3S2 B3053635 ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate CAS No. 54893-95-7

ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate

Cat. No. B3053635
M. Wt: 234.3 g/mol
InChI Key: AXMITKLWOIYLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958948

Procedure details

A solution of 6.50 g (50.0 mmol) of ethyl acetoacetate and 4.18 g (3.30 mL, 55.0 mmol) of carbon disulfide in 60 mL of dry dimethylsulfoxide in a flame-dried 300 mL flask was treated portionwise at 16-18° C. with 2.64 g (110 mmol) of oil-free sodium hydride. An additional 100 mL of dimethylsulfoxide was eventually added to facilitate stirring. After the addition was complete, the deep red solution was stirred for 75 minutes and then was quenched with 15.62 g (6.85 mL, 110 mmol) of methyl iodide. The reaction mixture was stirred overnight at room temperature. The solution was poured into water and extracted with ether. The extracts were washed with water, dried and evaporated to give a red oil which was used for subsequent reactions without further purification. 1H-NMR (CDCl3) δ1.24 (3H, t, J=7), 2.28 (3H, s), 2.37 (6H, s), 4.21 (2H, q, J=7).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10](=S)=[S:11].[H-].[Na+].CI.[CH3:17][S:18]([CH3:20])=O>O>[CH3:17][S:18][C:20]([S:11][CH3:10])=[C:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
2.64 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
6.85 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to facilitate stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the deep red solution was stirred for 75 minutes
Duration
75 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a red oil which
CUSTOM
Type
CUSTOM
Details
was used for subsequent reactions without further purification

Outcomes

Product
Name
Type
Smiles
CSC(=C(C(=O)OCC)C(C)=O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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